4-{5-[(4-Benzylpiperazino)sulfonyl]-2-thienyl}-2-methyl-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-[[5-(2-methyl-4-thiazolyl)-2-thienyl]sulfonyl]-4-(phenylmethyl)- is a complex organic compound that belongs to the class of piperazine derivatives. This compound is notable for its unique structure, which includes a piperazine ring substituted with a thiazole and a thiophene ring, as well as a phenylmethyl group. The presence of these heterocyclic rings imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine, 1-[[5-(2-methyl-4-thiazolyl)-2-thienyl]sulfonyl]-4-(phenylmethyl)- typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The intermediate products are then further reacted with various reagents to introduce the thiazole and thiophene rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-[[5-(2-methyl-4-thiazolyl)-2-thienyl]sulfonyl]-4-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Piperazine, 1-[[5-(2-methyl-4-thiazolyl)-2-thienyl]sulfonyl]-4-(phenylmethyl)- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s pharmacological properties make it a candidate for drug development. It is investigated for its potential therapeutic effects in various diseases.
Industry: In industrial applications, the compound is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of piperazine, 1-[[5-(2-methyl-4-thiazolyl)-2-thienyl]sulfonyl]-4-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The thiazole and thiophene rings in the compound can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific biochemical pathways, leading to its observed effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.
Dasatinib: Another thiazole-containing compound with anticancer properties.
Patellamide A: A natural product with a thiazole ring, known for its biological activity.
Uniqueness
Piperazine, 1-[[5-(2-methyl-4-thiazolyl)-2-thienyl]sulfonyl]-4-(phenylmethyl)- is unique due to its specific combination of a piperazine ring with thiazole and thiophene rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
215654-56-1 |
---|---|
Molecular Formula |
C19H21N3O2S3 |
Molecular Weight |
419.6 g/mol |
IUPAC Name |
4-[5-(4-benzylpiperazin-1-yl)sulfonylthiophen-2-yl]-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C19H21N3O2S3/c1-15-20-17(14-25-15)18-7-8-19(26-18)27(23,24)22-11-9-21(10-12-22)13-16-5-3-2-4-6-16/h2-8,14H,9-13H2,1H3 |
InChI Key |
GPLOGKXFAWOCHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(S2)S(=O)(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.